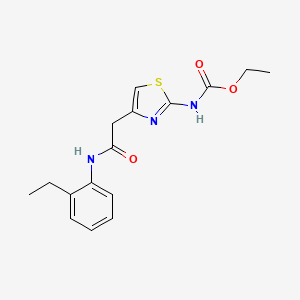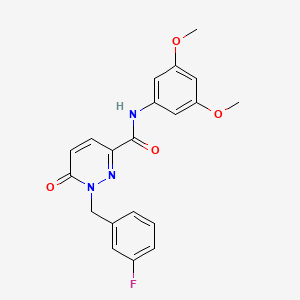![molecular formula C17H21ClN4O2 B2780041 2-[(4-chlorophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide CAS No. 1375848-64-8](/img/structure/B2780041.png)
2-[(4-chlorophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a formamido group, a cyano group, and a piperidinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form a 4-chlorophenyl intermediate.
Formamido Group Introduction: The 4-chlorophenyl intermediate is then reacted with formamide under acidic conditions to introduce the formamido group.
Piperidinyl Group Addition: The resulting compound is then reacted with 4-cyano-1-methylpiperidine in the presence of a suitable base to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(4-chlorophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide
- 2-[(4-fluorophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide
- 2-[(4-methylphenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide
Uniqueness
2-[(4-chlorophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
4-chloro-N-[1-[(4-cyano-1-methylpiperidin-4-yl)amino]-1-oxopropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-12(20-16(24)13-3-5-14(18)6-4-13)15(23)21-17(11-19)7-9-22(2)10-8-17/h3-6,12H,7-10H2,1-2H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZOIMHHPLERLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCN(CC1)C)C#N)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[1-(6-Methoxypyridazine-3-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2779960.png)
![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide](/img/structure/B2779961.png)
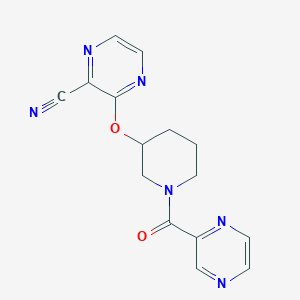
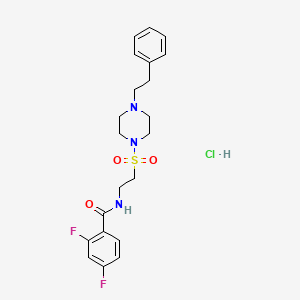
![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B2779967.png)
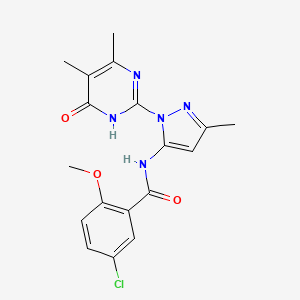
![4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole](/img/structure/B2779971.png)
![N-(3-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2779972.png)

![4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2779975.png)
![N-[(6-chloropyridin-3-yl)sulfonyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B2779977.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2779978.png)
